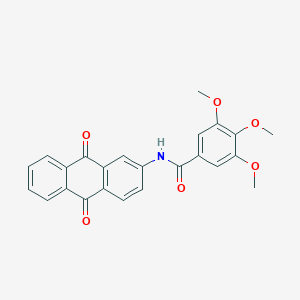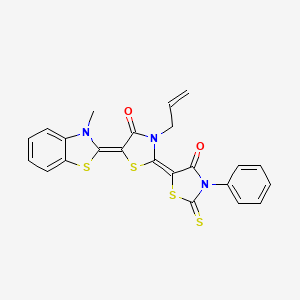![molecular formula C28H36N2O6 B5206685 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a chiral molecule that contains two hydroxyl groups, two ether linkages, and two amino groups. The compound has a molecular weight of 544.67 g/mol and a melting point of 194-196°C.
Aplicaciones Científicas De Investigación
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been used as a building block for the synthesis of dendrimers, which are highly branched polymers with unique properties. In catalysis, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity.
Mecanismo De Acción
The mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. Studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can improve cognitive function and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease. 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is its ease of synthesis and high yield. The compound is also relatively stable and has a low toxicity profile, which makes it suitable for use in lab experiments. However, one of the limitations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is its low solubility in water, which can make it difficult to work with in aqueous solutions. The compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}. One area of interest is the development of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}-based dendrimers for drug delivery applications. Dendrimers are highly branched polymers that can be used to encapsulate drugs and improve their pharmacokinetic properties. Another area of interest is the development of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}-based metal complexes for catalytic applications. Metal complexes containing 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} as a ligand have been shown to exhibit high catalytic activity for a variety of reactions. Finally, further research is needed to fully understand the mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} involves the reaction of 1,4-dibromobenzene with sodium hydroxide to form 1,4-dihydroxybenzene. The resulting compound is then reacted with 4-ethoxyaniline and 2-propanol in the presence of a catalyst to form 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}. The synthesis method for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is relatively simple and has been optimized to produce high yields of the compound.
Propiedades
IUPAC Name |
1-(4-ethoxyanilino)-3-[4-[3-(4-ethoxyanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-3-33-25-9-5-21(6-10-25)29-17-23(31)19-35-27-13-15-28(16-14-27)36-20-24(32)18-30-22-7-11-26(12-8-22)34-4-2/h5-16,23-24,29-32H,3-4,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKSENUDKSJTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)OCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-ethoxyphenyl)amino]propan-2-ol} | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)


![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)


![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)